

theliatinib clinical outcomes vs historical controls

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Compound Focus: Theliatinib

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Preclinical Profile of Theliatinib

Aspect	Theliatinib Data	Comparative Data (Gefitinib/Erlotinib)
Ki (Wild-type EGFR)	0.05 nM [1]	0.35-0.38 nM [1]
Relative Potency (Enzyme)	1x (Reference)	7-10 times less potent [1]
Relative Potency (Cellular)	1x (Reference)	3-6 times less potent [1]
IC50 (EGFR T790M/L858R)	22 nM [2]	Information missing
Key Efficacy Marker	EGFR H-Score \geq 200-250 [1] [2]	Information missing
Tumor Growth Inhibition (High EGFR)	Up to 67%-100% in PDX models [1] [2]	Information missing
Factors Reducing Efficacy	PIK3CA mutations, FGFR1 overexpression, PTEN deletion [1] [2]	Information missing

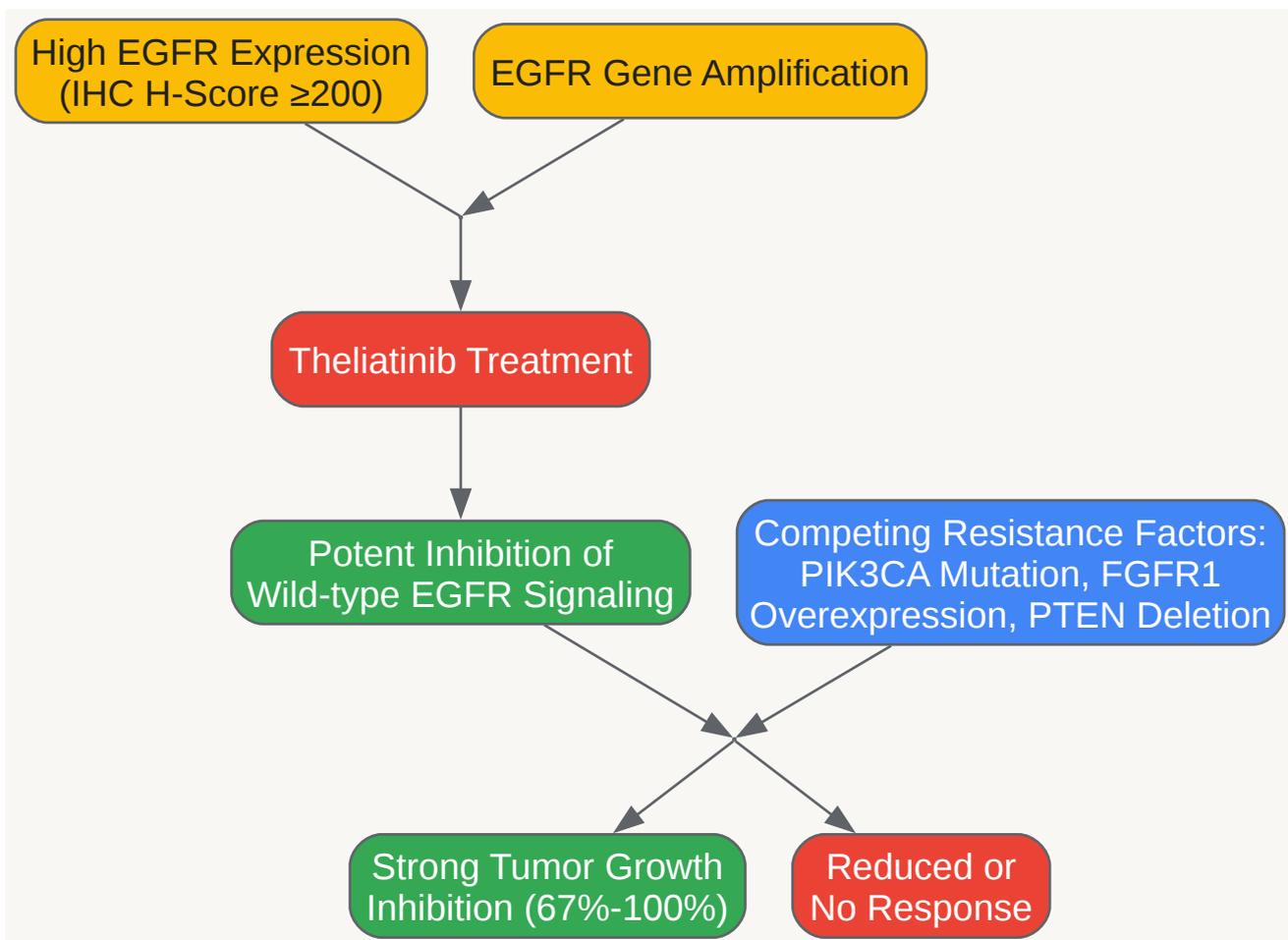
Detailed Experimental Protocols

The preclinical data supporting the above tables were generated using the following key methodologies:

- **Enzyme Inhibition Assay:** The **Z'-LYTE** kinase assay was used to determine the inhibition constant (Ki). This is a fluorescence-based, coupled-enzyme method that measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR kinase [1].
- **Cellular Activity Assessment:** EGFR-dependent cell lines were treated with **theliatinib** and comparators. The inhibition of **EGFR phosphorylation** (a key activation marker) was measured to confirm target engagement in cells. Additionally, **cell viability assays (cytotoxicity)** were conducted to determine the compound's ability to kill tumor cells [1].
- **In Vivo Efficacy Models:** The anti-tumor activity was evaluated in **Patient-Derived Esophageal Cancer Xenograft (PDECX) models**. Fresh human esophageal cancer tumors were implanted and grown in immunodeficient mice. These models preserve the original tumor's biological characteristics, including **EGFR expression levels**. Mice bearing these tumors were treated with a clinically relevant oral dose of **theliatinib**, and tumor volume was monitored over time [1] [2].
- **Biomarker Analysis:** Patient and PDX tumor samples were analyzed to correlate response with biomarker status.
 - **IHC (Immunohistochemistry):** Used to detect and quantify **EGFR protein expression levels**, reported as an **H-Score** [2].
 - **qPCR (Quantitative PCR):** Used to assess **EGFR gene copy number gain** [2].
 - **FISH (Fluorescence In Situ Hybridization):** Used to confirm **EGFR gene amplification** [2].
 - **Sanger Sequencing:** Used to screen for hot-spot mutations in genes like **EGFR, PIK3CA, K-Ras, and B-Raf** [2].

Theliatinib's Mechanism & Biomarker Logic

The preclinical studies suggest that **theliatinib's** efficacy is determined by a specific biological context, which can be summarized in the following pathway:



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Clinical Trial Status and Data Gap

The clinical trial (NCT02601274) intended to evaluate **theliatinib** in patients with advanced solid tumors, with a dose-expansion cohort specifically for **EGFR-positive esophageal carcinoma** [3]. However, this study is listed as **Suspended** [3]. No results or clinical outcomes (such as objective response rate or overall survival) have been published from this trial. Therefore, a comparison of **theliatinib's clinical outcomes with historical controls is not feasible at this time.**

Methodological Considerations for Using Historical Controls

For your research on comparison guides, it is critical to understand the rigorous framework required when using historical controls, as their use is a subject of intense regulatory scrutiny [4].

- **When Are They Suitable?** Historical controls are best suited for diseases with a **high unmet medical need**, a **well-characterized and predictable course**, and when using an **objective endpoint** (like ORR). Their use is often necessitated when randomization is impossible or unethical [4].
- **Key Challenges and Solutions:**
 - **Selection Bias:** The patients selected for a clinical trial may be systematically different from those in historical datasets. To mitigate this, a **careful pre-specification of the historical data sources and inclusion criteria** is required, with matching on key patient characteristics [4].
 - **Temporal Changes:** Standards of care and diagnostic methods evolve. The **historical benchmark must be carefully selected from recent and relevant studies** to ensure comparability [4].
 - **Statistical Considerations:** Simple comparisons of response rates can be misleading. Advanced statistical methods (e.g., **Bayesian designs, meta-analytic predictive priors**) are recommended to account for between-study heterogeneity and control the type I error rate [4].
 - **Regulatory Interaction: Early engagement with regulators (e.g., via Scientific Advice)** is highly recommended to agree upon the choice of historical data, analysis plan, and the level of evidence required for approval [4].

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